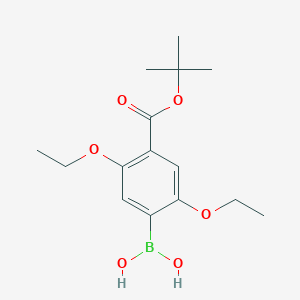![molecular formula C5H8O2 B13356457 2,7-Dioxabicyclo[4.1.0]heptane](/img/structure/B13356457.png)
2,7-Dioxabicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dioxabicyclo[4.1.0]heptane, also known as 1,4-epoxycyclohexane, is a bicyclic organic compound with the molecular formula C6H10O. This compound is characterized by its unique structure, which includes a three-membered oxirane ring fused to a six-membered cyclohexane ring. It is a colorless liquid with a distinct odor and is used in various chemical applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The most common method for synthesizing 2,7-Dioxabicyclo[4.1.0]heptane is through the Diels-Alder reaction. This involves the reaction of furans with olefinic or acetylenic dienophiles to produce 7-oxabicyclo[2.2.1]heptanes, which can then be converted to this compound . The reaction typically requires a catalyst, such as zinc iodide, and is conducted under controlled temperature and pressure conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions followed by purification processes such as distillation and crystallization to obtain the desired compound in high purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,7-Dioxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various alcohols, ketones, carboxylic acids, and substituted cyclohexanes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,7-Dioxabicyclo[4.1.0]heptane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Wirkmechanismus
The mechanism by which 2,7-Dioxabicyclo[4.1.0]heptane exerts its effects involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various chemical processes to form new bonds and create complex molecular structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
7-Oxabicyclo[2.2.1]heptane:
Cyclohexene oxide: Another related compound with an oxirane ring fused to a cyclohexane ring.
1,2-Epoxycyclohexane: Similar in structure but with the oxirane ring positioned differently.
Uniqueness: 2,7-Dioxabicyclo[4.1.0]heptane is unique due to its specific ring structure and the position of the oxygen atoms, which confer distinct reactivity and stability properties. This makes it particularly useful in certain chemical reactions and industrial applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C5H8O2 |
|---|---|
Molekulargewicht |
100.12 g/mol |
IUPAC-Name |
2,7-dioxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C5H8O2/c1-2-4-5(7-4)6-3-1/h4-5H,1-3H2 |
InChI-Schlüssel |
JMPSWKMWNJPVSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(O2)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-isopropylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13356375.png)
![Benzenesulfonylfluoride, 4-[[2-(2-bromo-4-nitrophenoxy)acetyl]amino]-](/img/structure/B13356382.png)



![Methyl 2-{[6-chloro-2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13356407.png)
![N-(3-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13356423.png)
![1-(3-chlorophenyl)-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13356424.png)



![N-phenyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13356447.png)

![3-[(Benzylsulfanyl)methyl]-6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356458.png)
